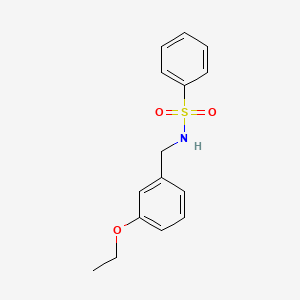

N-(3-ethoxybenzyl)benzenesulfonamide

Descripción

N-(3-Ethoxybenzyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core linked to a 3-ethoxybenzyl group. The ethoxy substituent at the benzyl position introduces electron-donating properties, which may influence its pharmacokinetic and pharmacodynamic profiles. Sulfonamides are widely explored for diverse biological activities, including anticancer, antifungal, and enzyme inhibition, depending on substituent patterns .

Propiedades

IUPAC Name |

N-[(3-ethoxyphenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-2-19-14-8-6-7-13(11-14)12-16-20(17,18)15-9-4-3-5-10-15/h3-11,16H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYUGLQNQNGCHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CNS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxybenzyl)benzenesulfonamide typically involves the reaction of 3-ethoxybenzylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-ethoxybenzylamine+benzenesulfonyl chloride→N-(3-ethoxybenzyl)benzenesulfonamide+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N-(3-ethoxybenzyl)benzenesulfonamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-ethoxybenzyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

N-(3-ethoxybenzyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent.

Materials Science: The compound is explored for its use in the development of new materials with specific properties, such as enhanced thermal stability and mechanical strength.

Biological Studies: It is used in studies investigating enzyme inhibition and protein interactions.

Mecanismo De Acción

The mechanism of action of N-(3-ethoxybenzyl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition can lead to reduced tumor growth and proliferation in cancer cells .

Comparación Con Compuestos Similares

Substituent Effects on Activity

Notable Trends:

- Electron-Donating Groups : Methoxy/ethoxy groups (e.g., ) may enhance stability but reduce metabolic clearance compared to electron-withdrawing groups like nitro () .

- Hydrogen Bonding : Higher hydrogen bonding scores correlate with improved target affinity (e.g., Compound 7, GS 87.26 vs. Compound 6, GS 78.09) .

Anticancer Potential

- N-(3-Ethoxybenzyl)benzenesulfonamide : Structural similarity to ’s indoline-carbonyl derivatives suggests possible anticancer activity. However, the ethoxy group may reduce cytotoxicity compared to chloro or nitro substituents .

- IC50 Values : Analogous compounds exhibit IC50 values as low as 1.98 µM against lung cancer (A549) cells .

Enzyme Inhibition

- PPARγ Affinity : Pyridyl sulfonamides () show moderate to high Gold Scores (78–87), suggesting N-(3-ethoxybenzyl)benzenesulfonamide could exhibit comparable activity if the ethoxy group supports similar ligand-protein interactions .

- HIV Integrase Inhibition: Styrylquinoline derivatives with nitro groups () demonstrate enhanced activity, highlighting the importance of electron-withdrawing substituents .

Antifungal Activity

Physicochemical and Crystallographic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.